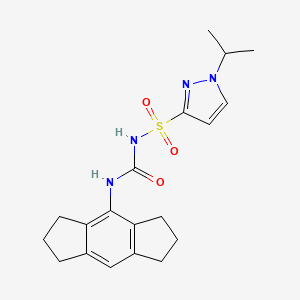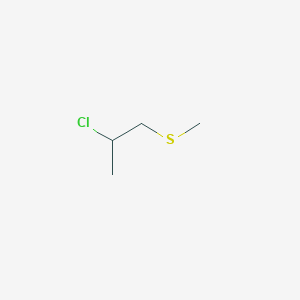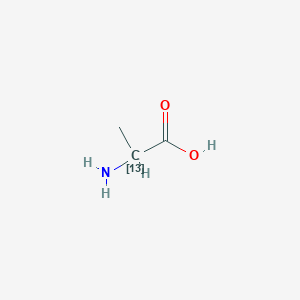![molecular formula C21H15N3O4 B3324963 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid CAS No. 201530-78-1](/img/structure/B3324963.png)
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
概要
説明
“2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid” is a compound that has been prepared and studied for its various properties . It is related to “3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La)” and has been used in the formation of metal complexes .
Synthesis Analysis
The compound has been prepared and the crystal structure of the intermediate “2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one” has been determined . Temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods. For instance, temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .Chemical Reactions Analysis
The compound has been involved in the formation of [FeIII(La)]+ (pH 2.5) and [FeIII(La)2]− (pH > 6), as verified by UV-Vis spectroscopy . Complex formation of H3Lb with Al3+ and VO2+ was investigated by 1H NMR spectroscopic titration and cyclic voltammetry .Physical And Chemical Properties Analysis
The compound exhibits certain physical and chemical properties. For instance, pD-dependent 1H NMR spectroscopic measurements showed small but characteristic shifts in the range of 0 ≤ pD ≤ 1, indicative of a triazole nitrogen atom protonation .科学的研究の応用
Coordination Chemistry and Metal Complex Formation
Research on derivatives of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid, such as 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, has shown their capability to form complexes with metals like Fe(III), Al(III), and VO2+. These complexes exhibit unique properties such as dynamic behavior between asymmetric tautomers, protonation at the triazole nitrogen atom, and the formation of phenoxo-bridged structures, which could be relevant in catalysis and materials science Stucky et al., 2008.
Iron Chelation
The compound, known as ICL670 in some studies, has been investigated for its iron chelating properties, especially in the context of iron overload conditions. Research has highlighted its strong binding affinity to Fe(III), suggesting its potential use in treating conditions like thalassemia where iron overload is a concern. The studies also explore its redox properties and the implications for oxidative stress, which is crucial for understanding its therapeutic potential and safety profile Steinhauser et al., 2005.
Antimicrobial and Anticancer Properties
Further studies have synthesized various derivatives of this compound, exploring their antimicrobial and anticancer activities. These derivatives have shown promising results against different bacterial strains and cancer cell lines, indicating the potential of this compound as a lead structure for developing new therapeutic agents Al‐Azmi et al., 2020; Ding & Li, 2011.
Material Science Applications
The compound and its derivatives have been utilized in material science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These structures have diverse applications, including catalysis, gas storage, and separation processes. Their unique properties like thermal stability, fluorescence, and structural diversity make them valuable in various technological applications Yang et al., 2013.
作用機序
Target of Action
The primary targets of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid are broad bean aphids . The compound has shown remarkable insecticidal activities against these pests . It is also an orally active iron chelating agent .
Mode of Action
The compound interacts with its targets through strong intermolecular interactions . The docking model of a similar compound shows a possible mechanism of insecticidal action . As an iron chelating agent, it forms intermolecular hydrogen bonds with heteroatoms .
Biochemical Pathways
The compound affects the biochemical pathways related to insecticidal activity and iron chelation . .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it has good bioavailability
Result of Action
The compound has shown significant insecticidal activity, with mortalities ranging from 98.12% to 100% at a concentration of 100 mg/L . As an iron chelating agent, it has been approved by the US FDA
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insecticidal activity may vary depending on the pest’s life cycle, reproductive rate, and dispersal strategy . The compound’s iron chelating activity may also be influenced by factors such as the patient’s diet and the presence of other medications
将来の方向性
特性
IUPAC Name |
2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKAEPAMFPDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201530-78-1 | |
| Record name | 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3324888.png)





![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)



